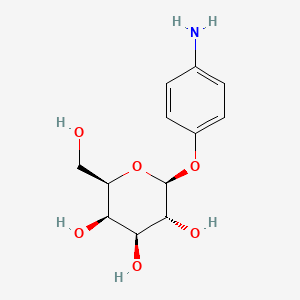

4-Aminophenyl-beta-D-galactopyranoside

Descripción general

Descripción

4-Aminophenyl-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C12H17NO6 and its molecular weight is 271.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-Aminophenyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a critical process in carbohydrate metabolism.

Mode of Action

this compound acts as a substrate for β-galactosidase . The enzyme cleaves this compound, leading to the release of 4-aminophenyl .

Biochemical Pathways

The action of this compound primarily affects the metabolic pathway of carbohydrates, specifically the hydrolysis of β-galactosides. The cleavage of this compound by β-galactosidase results in the formation of an electroactive product .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The cleavage of this compound by β-galactosidase leads to the formation of an electroactive product . This product can be assayed by electro-oxidation, allowing for the indirect measurement of β-galactosidase activity .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the pH of the environment may affect the activity of β-galactosidase and thus the efficacy of this compound . Additionally, the presence of divalent cations such as Mg^2+ and Ca^2+ has been found to enhance the activity of β-galactosidase .

Análisis Bioquímico

Biochemical Properties

4-Aminophenyl-beta-D-galactopyranoside plays a crucial role in biochemical reactions, especially those involving beta-galactosidase. Beta-galactosidase is an enzyme that hydrolyzes beta-galactosides into monosaccharides. When this compound is used as a substrate, beta-galactosidase catalyzes its hydrolysis, resulting in the release of 4-aminophenol. This reaction is significant because 4-aminophenol can be easily detected and quantified using various analytical techniques, such as spectrophotometry and electrochemical methods .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of this compound leads to the production of 4-aminophenol, which can affect cell signaling pathways and gene expression. The presence of 4-aminophenol can also impact cellular metabolism by altering the redox state of the cell and influencing the activity of other enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-galactosidase. The enzyme binds to the galactopyranoside moiety of the compound and catalyzes the cleavage of the glycosidic bond, releasing 4-aminophenol. This process involves several steps, including substrate binding, transition state formation, and product release. The binding of this compound to beta-galactosidase is facilitated by specific amino acid residues in the enzyme’s active site, which interact with the substrate through hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the hydrolysis of this compound by beta-galactosidase remains consistent over time, making it a reliable substrate for enzymatic assays. The accumulation of 4-aminophenol can have long-term effects on cellular function, including potential cytotoxicity at high concentrations .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not cause significant adverse effects. At high doses, this compound can lead to toxicity, including liver and kidney damage. Studies have shown that the threshold for toxicity is dose-dependent, and careful monitoring is required to avoid adverse effects. The compound’s impact on beta-galactosidase activity and the subsequent production of 4-aminophenol are also dose-dependent, with higher doses leading to increased enzyme activity and product formation .

Metabolic Pathways

This compound is involved in metabolic pathways related to galactose metabolism. The compound is hydrolyzed by beta-galactosidase to produce 4-aminophenol and galactose. The galactose can then enter the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently to glucose-6-phosphate, which can be utilized in glycolysis or gluconeogenesis. The 4-aminophenol produced can undergo further metabolic transformations, including oxidation to quinone derivatives, which can participate in redox reactions within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization of this compound within cells can influence its activity and interactions with beta-galactosidase. The compound’s distribution is also affected by its solubility and stability in different cellular environments .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with beta-galactosidase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity of this compound is dependent on its localization, as it needs to be in proximity to beta-galactosidase to undergo hydrolysis. The compound’s localization can also affect its stability and interactions with other biomolecules .

Actividad Biológica

4-Aminophenyl-β-D-galactopyranoside (PAPG) is a compound of significant interest in biochemical research, particularly as a substrate for β-galactosidase. This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₇N₁O₆

- Molecular Weight : 271.27 g/mol

- CAS Number : 5094-33-7

Substrate for β-Galactosidase

PAPG serves primarily as a substrate for the enzyme β-galactosidase, which catalyzes the hydrolysis of β-galactosides into monosaccharides. Upon cleavage, it releases 4-aminophenol, which can be detected electrochemically as p-iminoquinone. This property makes PAPG valuable in various assays, particularly in the context of enzyme activity measurement and biosensor development .

Induction of β-Galactosidase Activity

PAPG has been identified as a weak inducer of β-galactosidase. In certain experimental setups, it has been used to assess the enzyme's activity in live cells or enzyme assays. The induction capacity and enzymatic conversion efficiency can vary based on the experimental conditions and the specific β-galactosidase variant employed .

Affinity Chromatography

PAPG is utilized in affinity chromatography for isolating galactose-binding proteins. Its ability to bind selectively to these proteins allows researchers to purify specific targets from complex mixtures, facilitating further biochemical analysis .

Electrochemical Detection

Recent studies have highlighted the use of PAPG in electrochemical biosensors. For instance, when combined with whole-cell biosensors, PAPG enhances the detection of bacterial signal molecules through improved enzymatic activity measurement. The conversion of PAPG to redox-active products allows for sensitive electrochemical detection methods .

Inhibition Studies

A study investigated the adhesion-inhibition effects of various glycosides, including PAPG. The results indicated that while PAPG did not significantly inhibit bacterial adhesion at lower concentrations, higher concentrations were cytotoxic to certain bacterial strains .

| Glycoside | IC50 (mM) | Total Inhibition (%) |

|---|---|---|

| PAPG | Not Determined | 32% (adhesion assay) |

Electrochemical Performance

In a controlled experiment measuring β-galactosidase activity using PAPG as a substrate, researchers observed a direct correlation between enzyme concentration and electrochemical response. The peak oxidative currents recorded during cyclic voltammetry demonstrated linearity with increasing protein G: β-gal concentrations .

Aplicaciones Científicas De Investigación

Biochemical Research

Substrate for Enzyme Assays

PAPG serves as a substrate for β-galactosidase, facilitating enzyme kinetics studies. It is particularly useful in understanding carbohydrate metabolism and the mechanisms of glycosyltransferases. The hydrolysis of PAPG by β-galactosidase releases p-aminophenol, which can be quantified electrochemically, allowing researchers to monitor enzyme activity effectively .

Case Study: Enzyme Kinetics

A study demonstrated that varying concentrations of PAPG (0.05 to 0.50 mg/ml) were used to assess enzyme kinetics with β-galactosidase at a concentration of 2 µg/ml. The results indicated a linear relationship between substrate concentration and product formation, confirming a Michaelis-Menten type mechanism with and values of mol/l and s, respectively .

Drug Development

Synthesis of Glycosylated Compounds

PAPG is instrumental in the synthesis of glycosylated pharmaceutical agents, enhancing their bioavailability and therapeutic efficacy. The incorporation of galactose moieties through glycosylation can improve drug properties, making PAPG a valuable tool in medicinal chemistry .

Diagnostics

Development of Diagnostic Tests

The compound is employed in creating diagnostic assays that rely on specific carbohydrate recognition, aiding in disease detection. For instance, PAPG can be used in electrochemical detection systems for identifying anti-HIV antibodies, where its cleavage by β-galactosidase generates detectable electroactive products .

Case Study: HIV Detection

In a study focused on rapid HIV diagnostics, PAPG was utilized as a substrate to generate p-aminophenol, which was then detected using electrochemical methods. This approach demonstrated high sensitivity and specificity for detecting anti-HIV antibodies in serum samples .

Cell Biology

Cell Culture Studies

PAPG is utilized in cell culture experiments to investigate cell signaling pathways and receptor interactions. By studying how cells respond to glycosylated compounds, researchers gain insights into cellular functions and the mechanisms underlying various diseases .

Food Industry

Potential Prebiotic Applications

Research is exploring the use of PAPG in food science, particularly its potential as a prebiotic that promotes gut health. Its ability to modulate gut microbiota could lead to new functional food products aimed at improving digestive health .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5094-33-7 | |

| Record name | 4-Aminophenyl-beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Aminophenyl-β-D-galactopyranoside function in an enzyme flow immunoassay (EFIA) system?

A1: 4-Aminophenyl-β-D-galactopyranoside serves as a substrate for the enzyme β-galactosidase (β-GAL), which acts as a label in the EFIA system described []. When the β-GAL-labeled antigen binds to its target antibody, the 4-Aminophenyl-β-D-galactopyranoside is hydrolyzed by β-GAL. This reaction produces 4-aminophenol (4-AP), a detectable compound. The amount of 4-AP generated is directly proportional to the concentration of the target analyte in the sample. []

Q2: What are the advantages of using a cellobiose dehydrogenase (CDH) biosensor in conjunction with 4-Aminophenyl-β-D-galactopyranoside in this EFIA system?

A2: The CDH biosensor offers a two-fold signal amplification strategy in this EFIA system. Firstly, each molecule of β-GAL can convert multiple molecules of 4-Aminophenyl-β-D-galactopyranoside into 4-AP. Secondly, the CDH biosensor further amplifies the signal by utilizing the redox cycling of 4-AP. The 4-AP is initially oxidized at the electrode surface to 4-iminoquinone, which is then reduced back to 4-AP by the CDH enzyme in the presence of cellobiose. This cyclic process generates a significantly amplified electrochemical signal, leading to enhanced sensitivity and lower detection limits for the target analyte. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.